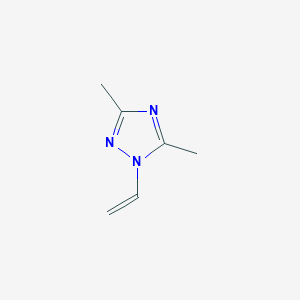![molecular formula C13H28NO2+ B14648168 N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium CAS No. 54551-09-6](/img/structure/B14648168.png)
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium is a chemical compound with a complex structure that includes an acetyloxy group, an ethyl chain, and a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium typically involves nucleophilic acyl substitution reactions. One common method is the reaction of an acid chloride with an alcohol to form an ester . This process can be carried out under mild conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using acetic anhydride and a suitable alcohol in the presence of a catalyst such as pyridine . The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) in methanol can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways . The compound’s structure allows it to interact with specific molecular targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar acetyloxy group but differs in its overall structure and molecular weight.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo multiple types of chemical reactions and its role in biochemical pathways make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54551-09-6 |
|---|---|
Molekularformel |
C13H28NO2+ |
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
2-acetyloxyethyl-dibutyl-methylazanium |
InChI |
InChI=1S/C13H28NO2/c1-5-7-9-14(4,10-8-6-2)11-12-16-13(3)15/h5-12H2,1-4H3/q+1 |
InChI-Schlüssel |
ULKAFPVCBJPSHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


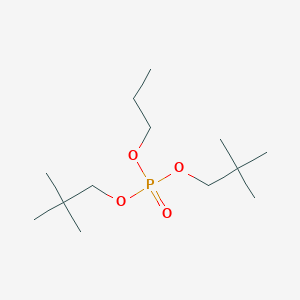
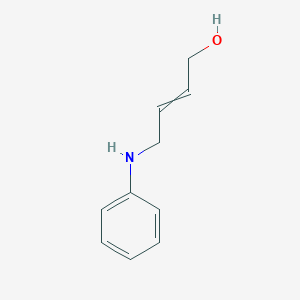
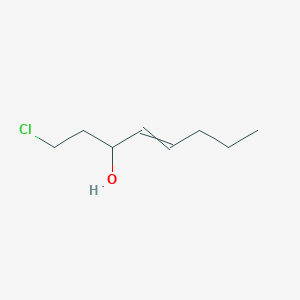
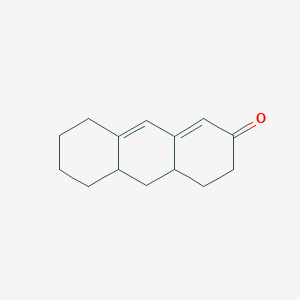

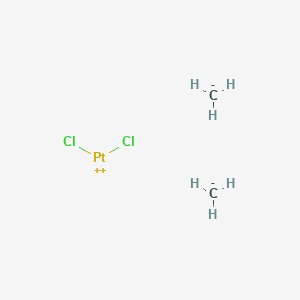


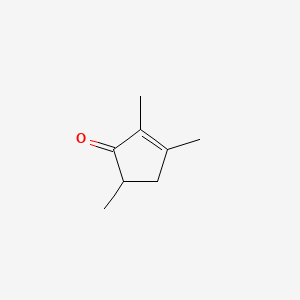
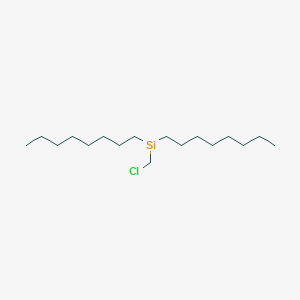

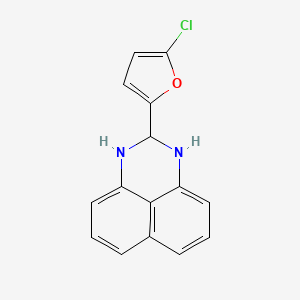
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
